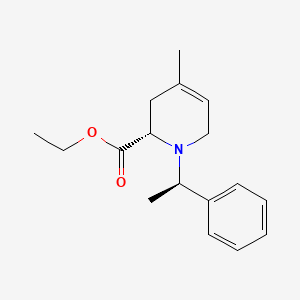
Ethyl (S)-4-methyl-1-((R)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (S)-4-methyl-1-(®-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound features a tetrahydropyridine ring, which is a common structural motif in many biologically active molecules. The presence of chiral centers makes it an interesting subject for stereochemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (S)-4-methyl-1-(®-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Chiral Centers: The chiral centers can be introduced using asymmetric synthesis techniques, such as chiral auxiliaries or catalysts.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions for scale-up. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques like crystallization or chromatography to ensure the desired enantiomeric purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a piperidine ring, altering the compound’s biological activity.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various ester derivatives depending on the substituent introduced.
科学研究应用
Ethyl (S)-4-methyl-1-(®-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl (S)-4-methyl-1-(®-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The chiral centers play a crucial role in determining the binding affinity and specificity. Pathways involved may include neurotransmitter modulation or enzyme inhibition, depending on the biological context.
相似化合物的比较
Ethyl 4-methyl-1-phenyl-1,2,3,6-tetrahydropyridine-2-carboxylate: Lacks the chiral centers, making it less stereochemically complex.
Methyl (S)-4-methyl-1-(®-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl (S)-4-methyl-1-(®-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of both (S) and ® chiral centers allows for a more precise fit with biological targets, potentially leading to higher efficacy and selectivity in its applications.
This detailed overview provides a comprehensive understanding of Ethyl (S)-4-methyl-1-(®-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
ethyl (2S)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-10,14,16H,4,11-12H2,1-3H3/t14-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTKFVTYFVHJML-ZBFHGGJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=CCN1C(C)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=CCN1[C@H](C)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

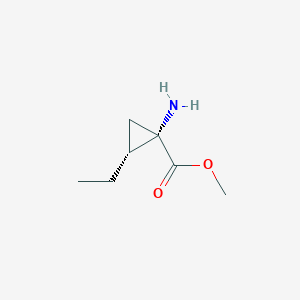
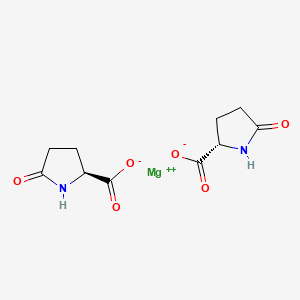
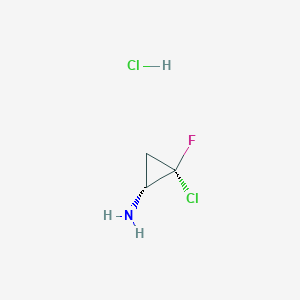
![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)


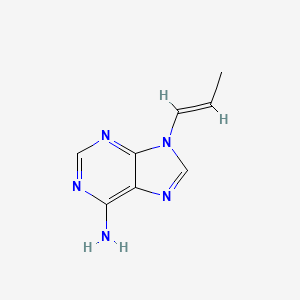
![[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate](/img/structure/B1147509.png)
![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)
